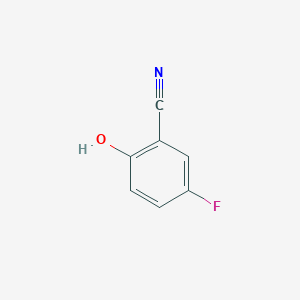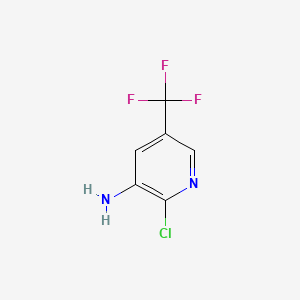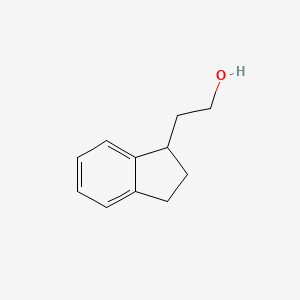
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H14O . It is related to Ethanone, a class of compounds that have a carbonyl group directly connected to an aromatic ring .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol” consists of a five-membered ring attached to an ethan-1-ol group . The molecular weight of this compound is 160.2124 .Applications De Recherche Scientifique
Anti-Inflammatory Potential
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has shown significant anti-inflammatory activity. A study highlighted the synthesis and biological activity of novel diastereoisomers of this compound. These molecules demonstrated notable anti-inflammatory effects both in vivo and in vitro, suggesting their potential as a new class of anti-inflammatory agents (Sheridan et al., 2009).
Synthesis of Fused Polycyclic Ring Systems
This compound plays a role in the synthesis of complex molecular structures. A novel strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are part of many natural products, involved the use of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol (Someswarao et al., 2018).
Application in Polymerization Catalysts
The compound has been utilized in the synthesis of ligands for olefin polymerization catalysts. A study reported the synthesis of bis-1,2-(4-aryl-2-alkyl-1H- inden-1-yl) ethane, which was used to fabricate metal complexes acting as catalysts for olefin polymerization (Lotfi et al., 2019).
Diverse Polymerizable Molecules
This compound is involved in the creation of various polymerizable molecules. The [2 + 2 + 2] cycloaddition reactions, catalyzed by specific reagents, yielded a variety of monomers having a 2,3-dihydro-1H-indene core structure. These monomers are significantfor the synthesis of polymers with diverse applications (Watanabe et al., 2010).
Coordination Chemistry
The coordination chemistry of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol has been explored. For instance, its synthesis and molecular structure were examined, and its potential to form hydrogen-bonded polymers was demonstrated. This has implications for developing novel molecular architectures (Vieille-Petit et al., 2004).
Novel Catalytic Synthesis Approaches
This compound has been used in innovative catalytic synthesis methods. For example, a palladium-catalyzed hydration-olefin insertion cascade was developed for synthesizing 2,3-dihydro-1H-inden-1-ones, showcasing a novel approach to molecule synthesis (Vinoth et al., 2016).
Study of Stereoisomers
The synthesis and study of stereoisomers of related compounds, like 2-bromo-2,3-dihydro-1H-inden-1-ols, have been a significant area of research. These studies help understand the molecular structure and potential applications of these compounds (Prysiazhnuk et al., 2021).
Development of New Synthetic Methods
Research has focused on developing efficient synthetic methods for derivatives of 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol. For instance, a Ni-catalyzed intramolecular hydroacylation method was developed for forming 2,3-dihydro-1H-inden-1-one derivatives, highlighting the versatility of this compound in synthesis (Yang et al., 2012).
QSAR Analysis for Antioxidant Activity
The compound has been involved in QSAR (Quantitative Structure-Activity Relationship) analysis to predict antioxidant activity. This is essential for designing new potential antioxidants and understanding the molecular basis of their activity (Drapak et al., 2019).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDATFJPKUJBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00488889 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
CAS RN |
38425-66-0 | |
| Record name | 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00488889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

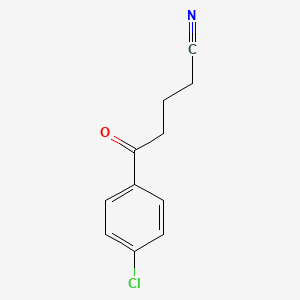
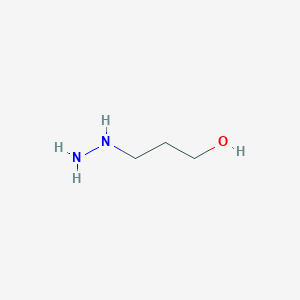
![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)
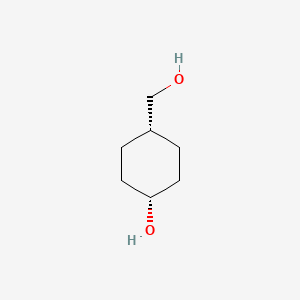
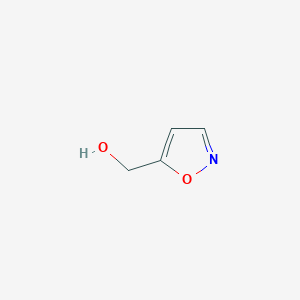
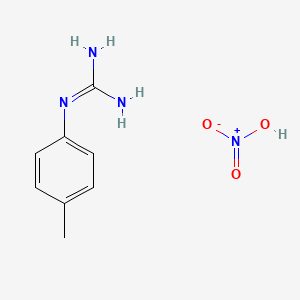
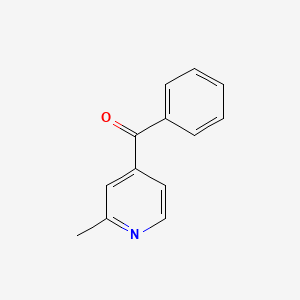
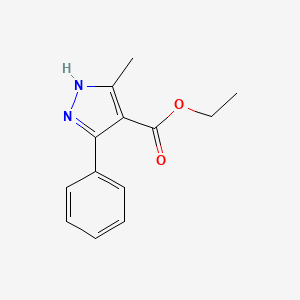
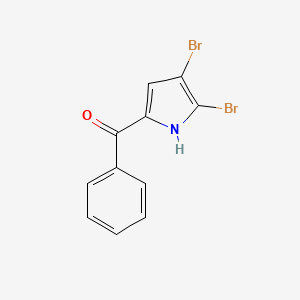
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

